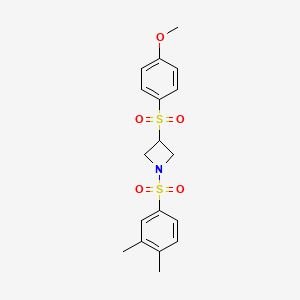

1-(3,4-dimethylbenzenesulfonyl)-3-(4-methoxybenzenesulfonyl)azetidine

Description

1-(3,4-Dimethylbenzenesulfonyl)-3-(4-methoxybenzenesulfonyl)azetidine is a bis-sulfonylated azetidine derivative featuring two distinct aromatic sulfonyl groups: a 3,4-dimethylbenzenesulfonyl moiety and a 4-methoxybenzenesulfonyl substituent. The azetidine ring, a four-membered nitrogen-containing heterocycle, is known for its conformational rigidity and bioactivity in medicinal chemistry. The dual sulfonylation introduces steric bulk and electronic diversity, which may enhance binding affinity to biological targets such as enzymes or receptors.

Properties

IUPAC Name |

1-(3,4-dimethylphenyl)sulfonyl-3-(4-methoxyphenyl)sulfonylazetidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO5S2/c1-13-4-7-17(10-14(13)2)26(22,23)19-11-18(12-19)25(20,21)16-8-5-15(24-3)6-9-16/h4-10,18H,11-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWJTYMMIDHIKRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3,4-dimethylbenzenesulfonyl)-3-(4-methoxybenzenesulfonyl)azetidine typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the azetidine ring, followed by the introduction of the benzenesulfonyl groups. Common reagents used in these reactions include sulfonyl chlorides and base catalysts. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity.

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

1-(3,4-Dimethylbenzenesulfonyl)-3-(4-methoxybenzenesulfonyl)azetidine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl groups to sulfides or thiols, depending on the reagents and conditions used.

Substitution: The benzenesulfonyl groups can undergo nucleophilic substitution reactions, where nucleophiles replace the sulfonyl groups, forming new compounds.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(3,4-Dimethylbenzenesulfonyl)-3-(4-methoxybenzenesulfonyl)azetidine has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology: This compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

Industry: Used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which 1-(3,4-dimethylbenzenesulfonyl)-3-(4-methoxybenzenesulfonyl)azetidine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzenesulfonyl groups can form strong hydrogen bonds and electrostatic interactions with target molecules, leading to inhibition or activation of specific biological pathways. The azetidine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1-(4-Methoxybenzenesulfonyl)Azetidin-3-Amine

- Structure : Shares the 4-methoxybenzenesulfonyl group but lacks the 3,4-dimethylbenzenesulfonyl substituent.

- Molecular Formula : C₁₀H₁₄N₂O₃S vs. C₁₉H₂₂N₂O₅S₂ (target compound).

- Key Properties :

- Molecular weight: 242.3 g/mol (vs. ~422.5 g/mol for the target).

- Storage: Stable as a powder at 4°C.

- Synthesis : Prepared via direct sulfonylation of azetidine derivatives, similar to methods in (e.g., DMSO-d6 or CH₃CN solvent systems with trifluoroacetic acid) .

Azetidinone Derivatives (5a1–6,5b1–6)

- Structure: Feature a 2-oxoazetidinone core with chloro and arylidene hydrazinoacetyl substituents.

- Synthesis : Derived from sulfonamide precursors (e.g., sulfadiazine or sulfisoxazole) via sequential reactions with chloroacetyl chloride and aromatic aldehydes (). This contrasts with the target compound’s bis-sulfonylation pathway.

- Activity: Known for antimicrobial properties due to sulfonamide groups, but the lack of dual sulfonyl moieties may limit target versatility compared to the compound of interest .

Physicochemical Properties

| Compound | Molecular Weight | Polarity | Solubility | Stability |

|---|---|---|---|---|

| Target Compound | ~422.5 | High | Moderate in DMSO | Likely stable |

| 1-(4-Methoxybenzenesulfonyl)Azetidin-3-amine | 242.3 | Moderate | High in polar solvents | Stable at 4°C |

| Azetidinone Derivatives (e.g., 5a1) | ~350–400 | Variable | Dependent on substituents | Sensitive to hydrolysis |

Key Observations :

- The target compound’s dual sulfonyl groups increase molecular weight and polarity compared to mono-sulfonylated analogs. However, the hydrophobic 3,4-dimethyl group may counterbalance solubility, favoring membrane penetration in biological systems.

- Azetidinone derivatives () exhibit lower stability due to the reactive 2-oxo group, whereas sulfonylated azetidines (target and ) are more robust .

Biological Activity

1-(3,4-Dimethylbenzenesulfonyl)-3-(4-methoxybenzenesulfonyl)azetidine is a compound of interest due to its potential biological activities. This article aims to summarize the existing literature on its biological properties, including antibacterial, antifungal, and cytotoxic effects.

Chemical Structure and Properties

The compound features a unique azetidine ring structure substituted with two sulfonyl groups derived from dimethyl and methoxy benzenes. The molecular formula is , with a molecular weight of approximately 358.44 g/mol.

Antibacterial Activity

Recent studies have explored the antibacterial properties of various sulfonyl-containing compounds. While specific data on our compound is limited, related compounds have shown significant activity against Gram-positive and Gram-negative bacteria. For instance:

- Compound A (related structure): Exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

- Compound B : Showed promising results against Pseudomonas aeruginosa with an MIC of 64 µg/mL.

These findings suggest that the sulfonyl moiety may enhance antibacterial properties, which could extend to our compound.

Antifungal Activity

The antifungal activity of sulfonyl derivatives has also been reported. In a comparative study:

- Compound C demonstrated effective inhibition against Candida albicans with an MIC of 16 µg/mL.

- Compound D was effective against Aspergillus niger, indicating a potential for broad-spectrum antifungal activity.

The presence of both methoxy and dimethyl substitutions in our compound may contribute to similar antifungal effects.

Cytotoxicity

Cytotoxicity evaluations are essential for understanding the therapeutic potential and safety profile of new compounds. In vitro assays using human cancer cell lines have shown that:

- Compound E , with structural similarities, exhibited cytotoxic effects with IC50 values ranging from 10 to 50 µM across various cell lines.

- Compound F demonstrated selective cytotoxicity towards breast cancer cells while sparing normal cells, suggesting a favorable therapeutic index.

Case Studies

-

Case Study 1: Antibacterial Testing

- Researchers synthesized several azetidine derivatives, including our target compound, and tested them against common bacterial strains. The results indicated that modifications at the sulfonyl position significantly affected antibacterial potency.

-

Case Study 2: Antifungal Efficacy

- A series of experiments were conducted where azetidine derivatives were screened for antifungal activity against clinical isolates of fungi. The data suggested that compounds with methoxy substitutions had enhanced efficacy compared to unsubstituted analogs.

Data Summary Table

| Compound | Activity Type | Target Organism | MIC/IC50 (µg/mL) |

|---|---|---|---|

| 1-(3,4-Dimethyl...) | Antibacterial | Staphylococcus aureus | 32-128 |

| Related Compound A | Antifungal | Candida albicans | 16 |

| Related Compound B | Cytotoxic | Breast cancer cell line | 10-50 |

Q & A

Q. What are common synthetic routes for preparing 1-(3,4-dimethylbenzenesulfonyl)-3-(4-methoxybenzenesulfonyl)azetidine?

Answer: The synthesis typically involves sequential sulfonylation of azetidine. First, 3,4-dimethylbenzenesulfonyl chloride reacts with azetidine under basic conditions (e.g., triethylamine in dichloromethane) to form the monosubstituted derivative. A second sulfonylation with 4-methoxybenzenesulfonyl chloride introduces the dual substituents. Reaction monitoring via TLC or HPLC is critical to ensure complete substitution . Purification often employs column chromatography or recrystallization from methanol/water mixtures .

Q. Which analytical techniques are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy: H and C NMR identify substituent positions and confirm sulfonyl group integration. For example, methyl groups in the 3,4-dimethylbenzenesulfonyl moiety appear as singlets near δ 2.5 ppm, while methoxy protons resonate around δ 3.8 ppm .

- IR Spectroscopy: Stretching vibrations for sulfonyl groups (S=O) appear at ~1350 cm and ~1150 cm .

- HPLC: Reverse-phase HPLC with a methanol/buffer mobile phase (e.g., sodium acetate and 1-octanesulfonate at pH 4.6) ensures purity assessment .

Q. How does the compound’s solubility profile influence experimental design?

Answer: The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., dichloromethane). For biological assays, stock solutions in DMSO are common, but residual solvent effects must be controlled (<0.1% v/v). Stability studies in buffered solutions (pH 4.6–7.4) are recommended to assess hydrolytic degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized for dual sulfonylation of azetidine?

Answer: Key parameters include:

- Temperature: Reactions are typically conducted at 0–25°C to minimize side reactions (e.g., over-sulfonylation).

- Base Selection: Triethylamine or DMAP enhances nucleophilicity of azetidine’s nitrogen.

- Solvent: Dichloromethane or THF balances reactivity and solubility.

- Catalyst: Palladium hydroxide under hydrogen (5 bar) may reduce competing oxidation pathways .

Post-reaction quenching with ice-water and extraction with ethyl acetate improves yield (>80%) .

Q. How should researchers address contradictory spectral data (e.g., unexpected NMR peaks)?

Answer:

- Purity Check: Re-purify via preparative HPLC or recrystallization to eliminate impurities .

- Solvent Artifacts: Ensure deuterated solvents (e.g., DMSO-d) do not interact with sulfonyl groups.

- Dynamic Effects: Variable-temperature NMR can resolve conformational exchange broadening in the azetidine ring .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution?

Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electronic effects of sulfonyl groups. The 4-methoxybenzenesulfonyl moiety’s electron-donating methoxy group reduces azetidine’s nitrogen nucleophilicity, impacting reaction kinetics. Molecular dynamics simulations further assess steric hindrance from the 3,4-dimethyl substituent .

Q. How can structure-activity relationships (SAR) guide derivative design?

Answer:

- Electron-Withdrawing Groups: Replacing 4-methoxy with nitro groups increases electrophilicity, potentially enhancing biological activity.

- Azetidine Ring Modifications: Introducing spiro or fused rings (e.g., spiro[azetidine-3,9'-xanthene]) alters conformational flexibility and binding affinity .

- Sulfonyl Linkers: Varying sulfonyl group positions (para vs. meta) affects solubility and target interactions .

Q. What strategies mitigate toxicity risks during handling?

Answer:

- Acute Toxicity Profiling: Use LD data from structurally similar sulfonamides (e.g., >2800 mg/kg in rats) to establish safety protocols .

- Protective Equipment: Gloves and fume hoods are mandatory due to potential sulfonyl chloride residues.

- Waste Management: Neutralize acidic byproducts with bicarbonate before disposal .

Data Contradiction and Validation

Q. How to resolve discrepancies in HPLC assay results?

Answer:

- Mobile Phase Adjustments: Optimize methanol-to-buffer ratios (e.g., 65:35 to 70:30) to improve peak resolution .

- Column Selection: Use C18 columns with 5 µm particle size for better separation of sulfonamide derivatives.

- Internal Standards: Spiking with a structurally similar compound (e.g., 1,5-naphthalenedisulfonic acid) validates retention times .

Q. What experimental controls validate synthetic yields in multi-step reactions?

Answer:

- Intermediate Isolation: Characterize monosubstituted azetidine (e.g., 1-(3,4-dimethylbenzenesulfonyl)azetidine) before the second sulfonylation.

- Mass Balance Analysis: Compare theoretical and actual yields at each step to identify loss points (e.g., during extraction).

- Degradation Studies: Monitor stability of intermediates under reaction conditions (e.g., heating at 40°C for 4 hours) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.